molecular formula C15H16ClNO2 B2402758 N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide CAS No. 2411283-36-6

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide

Cat. No.: B2402758
CAS No.: 2411283-36-6
M. Wt: 277.75
InChI Key: CDOKAHBHSVPKTF-UHFFFAOYSA-N
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Description

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 This compound features a unique structure that includes a chlorophenyl group, an oxolane ring, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.

    Formation of the But-2-ynamide Moiety: The final step involves the coupling of the oxolane intermediate with a but-2-ynamide precursor under conditions that facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are selected to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
  • N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-3-14(18)17-15(8-9-19-11-15)10-12-4-6-13(16)7-5-12/h4-7H,8-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOKAHBHSVPKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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